molecular formula C15H21NO4 B2418659 tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate CAS No. 380431-33-4

tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate

Cat. No.: B2418659
CAS No.: 380431-33-4
M. Wt: 279.336
InChI Key: ZQFQMKMVDMRMCW-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a 3-(4-formylphenoxy)propyl chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-formylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of enzyme activity or protein function. The carbamate group can also interact with enzymes that hydrolyze carbamates, leading to the release of the active amine .

Comparison with Similar Compounds

tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-4-10-19-13-7-5-12(11-17)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFQMKMVDMRMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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